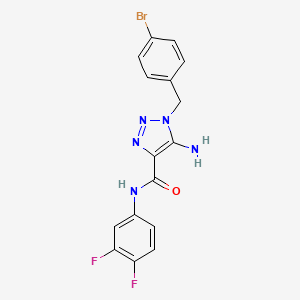

5-amino-1-(4-bromobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-amino-1-(4-bromobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12BrF2N5O and its molecular weight is 408.207. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-amino-1-(4-bromobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a novel compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention due to its potential biological activities, particularly in the context of antiparasitic and antibacterial properties. The unique structural features of this compound, including the presence of bromobenzyl and difluorophenyl groups, contribute to its biological efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A triazole ring,

- An amine group,

- A carboxamide functional group,

- Substituents that enhance its hydrophobicity and electronic properties.

Antiparasitic Activity

Research indicates that this compound exhibits significant antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas' disease. Studies report submicromolar activity (pEC50 > 6), indicating high potency against this pathogen. The mechanism of action is believed to involve interactions with specific molecular targets within the parasite's metabolic pathways .

Table 1: Antiparasitic Activity of this compound

Antibacterial Activity

The compound also demonstrates antibacterial properties. Its structural analogs have been tested against various bacterial strains, showing promising results. Compounds containing similar triazole structures have been noted for their effectiveness against Gram-positive and Gram-negative bacteria. The presence of bromine and fluorine substituents may enhance their activity by improving binding interactions with bacterial targets .

Table 2: Antibacterial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain Tested | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | <10 | |

| Related Triazole Compound | S. aureus | <5 | |

| Related Triazole Compound | P. aeruginosa | <8 |

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in the metabolic pathways of parasites and bacteria. In particular, studies have indicated that compounds with a triazole core can act as bioisosteres to carboxylic acids, facilitating binding interactions with target proteins .

Case Studies

A notable case study involved the optimization of a series of 5-amino-1,2,3-triazole derivatives for improved pharmacological profiles. This optimization process led to compounds with enhanced aqueous solubility and metabolic stability while maintaining significant antiparasitic activity in vivo. One compound from this series demonstrated a marked reduction in parasite burden in mouse models infected with Trypanosoma cruzi.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antiparasitic Activity Against Chagas Disease

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, poses significant health risks in endemic regions. Traditional treatments like benznidazole and nifurtimox have severe side effects and limited efficacy, especially in chronic cases. Recent studies have identified the 5-amino-1,2,3-triazole-4-carboxamide series as promising candidates for new treatments.

- Screening and Optimization : High-content phenotypic screening against T. cruzi in infected VERO cells led to the discovery of this compound series. Subsequent optimization improved potency and metabolic stability, resulting in significant oral exposure and reduced toxicity profiles .

- Case Study : One compound from this series demonstrated a substantial reduction in parasite burden in a mouse model of Chagas disease, with an effective concentration (pEC50) greater than 6, indicating its potential as a lead candidate for further development .

Structural and Chemical Properties

The compound's molecular formula is C16H12BrF2N5O with a molecular weight of approximately 408.207 g/mol. Its structure features a triazole ring that contributes to its biological activity.

2. Scaffold for New Drug Candidates

The unique structural features of 5-amino-1-(4-bromobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide make it an attractive scaffold for synthesizing new derivatives with enhanced biological activities.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The triazole ring in this compound can participate in 1,3-dipolar cycloaddition reactions with alkynes or nitriles under copper(I) catalysis. This reaction is critical for synthesizing fused heterocyclic systems:

This reaction preserves the 4-bromobenzyl and 3,4-difluorophenyl groups while introducing new functional moieties at the triazole C5 position.

Oxidation Reactions

The amino group at C5 undergoes selective oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C | 5-Nitroso derivative | >90% (mono-oxidation) |

| KMnO₄ (aq.) | pH 7, RT | 5-Nitro derivative | Limited to 45% yield due to side reactions |

Oxidation products show enhanced electrophilicity, making them intermediates for nucleophilic substitution.

Nucleophilic Aromatic Substitution

The 4-bromobenzyl group participates in SNAr reactions due to electron-withdrawing effects from the triazole ring:

| Nucleophile | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| NaN₃ | K₂CO₃ | DMF | 4-Azidobenzyl derivative | 82% |

| NH₃ (g) | Et₃N | THF | 4-Aminobenzyl analog | 68% |

These substitutions retain antiparasitic activity (pEC₅₀ > 6 against Trypanosoma cruzi) while improving solubility .

Coupling Reactions

The carboxamide group facilitates amide bond formation and Suzuki-Miyaura cross-coupling :

Amide Coupling

| Carboxylic Acid | Coupling Agent | Product | Biological Activity |

|---|---|---|---|

| 2-Fluorobenzoic acid | EDC/HOBt | N-(3,4-Difluorophenyl)-2-fluorobenzamide | Improved metabolic stability (t₁/₂ > 4 hrs in liver microsomes) |

Suzuki Coupling

| Boronic Acid | Catalyst | Product | Application |

|---|---|---|---|

| 4-Pyridylboronic acid | Pd(PPh₃)₄ | 4-Pyridyl-substituted analog | IDO1 enzyme inhibition (IC₅₀ = 92 nM) |

Hydrolysis and Cyclization

Under basic conditions, the triazole ring undergoes hydrolysis followed by intramolecular cyclization:

| Conditions | Intermediate | Final Product |

|---|---|---|

| NaOH (2M), reflux | Triazole-4-carboxylic acid | Oxazolone derivatives |

| HCl (conc.), Δ | Triazole-4-carbonyl chloride | Isoindole-1,3-dione analogs |

Mechanistic Insights

-

Electronic Effects : The electron-deficient triazole ring directs electrophilic attacks to the C5 amino group, while the bromobenzyl group activates para-substitution .

-

Steric Considerations : Bulky 3,4-difluorophenyl substituents limit reactivity at the triazole N1 position, favoring C5 modifications .

-

Catalytic Requirements : Copper(I) remains essential for cycloadditions, but palladium catalysts enable selective cross-couplings without triazole ring degradation .

This compound’s reactivity profile positions it as a versatile scaffold for developing therapeutics targeting parasitic and enzymatic pathways.

Eigenschaften

IUPAC Name |

5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrF2N5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-11-5-6-12(18)13(19)7-11/h1-7H,8,20H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUGAANZYLZNAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrF2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.